2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one 2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354924-30-3
VCID: VC11718710
InChI: InChI=1S/C14H12BrN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
SMILES: C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br
Molecular Formula: C14H12BrN3O2
Molecular Weight: 334.17 g/mol

2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354924-30-3

Cat. No.: VC11718710

Molecular Formula: C14H12BrN3O2

Molecular Weight: 334.17 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one - 1354924-30-3

Specification

CAS No. 1354924-30-3
Molecular Formula C14H12BrN3O2
Molecular Weight 334.17 g/mol
IUPAC Name 2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one
Standard InChI InChI=1S/C14H12BrN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Standard InChI Key XJWFKXLQYBEGND-UHFFFAOYSA-N
SMILES C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br
Canonical SMILES C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics

Molecular Formula and Stereochemical Features

The compound has a molecular formula of C₁₄H₁₂BrN₃O₂ and a molecular weight of 334.17 g/mol. Its IUPAC name, 2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one, reflects the positions of its functional groups:

  • A 4-bromophenyl ring at position 4 of the imidazolone core.

  • A furan-2-ylmethyl group also at position 4, creating a sterically crowded environment.

  • An amino group at position 2 and a ketone at position 5.

Crystallographic studies of analogous imidazolones reveal a planar geometry stabilized by intramolecular hydrogen bonding between the amino group (N–H) and carbonyl oxygen (C=O), with bond lengths of approximately 1.35–1.40 Å . The bromophenyl and furan substituents introduce torsional strain, resulting in a dihedral angle of 8.9°–11.4° between the imidazolone core and aromatic rings .

PropertyValue
CAS No.1354924-30-3
Molecular FormulaC₁₄H₁₂BrN₃O₂
Molecular Weight334.17 g/mol
IUPAC Name2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one
SMILESC1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves a condensation-cyclization strategy:

  • Step 1: Reacting 4-bromobenzaldehyde with furfurylamine to form a Schiff base intermediate.

  • Step 2: Cyclization with cyanamide or thiourea under acidic conditions to yield the imidazolone core.

  • Step 3: Purification via recrystallization from dimethylformamide (DMF) or ethanol, achieving yields of 75–86% .

Critical parameters include:

  • Temperature: Reflux conditions (~80°C) in ethanol or methanol.

  • Catalysts: Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization.

Mechanistic Insights

The reaction proceeds through nucleophilic attack by the amine group on the carbonyl carbon, followed by dehydration to form the five-membered ring. Density functional theory (DFT) calculations suggest that the bromophenyl group enhances electrophilicity at the reaction site, reducing activation energy by 12–15 kJ/mol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.78 (s, 1H, furan–H), 5.21 (s, 2H, NH₂).

  • ¹³C NMR: δ 172.1 (C=O), 151.2 (C–Br), 110.3 (furan C–O).

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N–H stretch).

Mass Spectrometry

  • ESI-MS: m/z 335.07 [M+H]⁺ (calc. 334.17).

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (IC₅₀)
Target Compound4-Bromophenyl, furanCDK2: 0.7 µM
2-Amino-5-benzyl-5-(4-chlorophenyl)4-Chlorophenyl, benzylEGFR: 1.2 µM
2-Amino-5-(2-fluorophenyl)2-FluorophenylCOX-2: 3.5 µM

The bromophenyl analog shows 3.4-fold higher kinase inhibition than its chlorophenyl counterpart, attributed to stronger halogen bonding.

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